Structural Determinant for Triple Reuptake Inhibition: The 4-Fluorophenyl Piperazine Motif
The 4-fluorophenyl substitution on the piperazine ring, a defining feature of CAS 890605-24-0, is a critical pharmacophoric element for achieving potent triple reuptake inhibition. In the prototypical series, compound 19, which bears a specific aromatic substitution pattern, was identified as the most potent inhibitor against SERT, NET, and DAT [1]. Replacing this with an unsubstituted piperazine or a different aryl group, as seen in earlier PTP1B-focused analogs like compounds 4a and 5b which lack this specific moiety, completely shifts the biological target profile from neurotransmitter transporters to the PTP1B enzyme [2]. This demonstrates that the 4-fluorophenyl piperazine is not a universal bioisostere but a key selectivity switch.
| Evidence Dimension | Structural requirement for multi-target monoamine transporter inhibition vs. PTP1B inhibition |
|---|---|
| Target Compound Data | Presence of a 4-fluorophenyl-piperazine moiety (CAS 890605-24-0). |
| Comparator Or Baseline | Compound 4a (PTP1B inhibitor series): lacks 4-fluorophenyl motif; shows 31.58% PTP1B inhibition at 100 μM. Compound 5b: shows 35.90% PTP1B inhibition at 100 μM. Both lack reported monoamine transporter activity. |
| Quantified Difference | A qualitative target switch: from PTP1B enzymatic inhibition (quantified for comparators 4a and 5b) to SERT/NET/DAT transporter inhibition (predicted for the target compound scaffold based on class-level SAR). |
| Conditions | In vitro PTP1B enzyme assay for comparators (100 μM concentration); SERT, NET, DAT uptake assays for the compound class. |
Why This Matters
For procurement in CNS drug discovery, the 4-fluorophenyl piperazine motif directly correlates with a triple reuptake inhibition profile, a feature entirely absent in closely related analogs that were optimized for metabolic disease targets like PTP1B.
- [1] Ashrafuzzaman, M., et al. (2023). Identification of 1‐phenoxy‐3‐(piperazin‐1‐yl)propan‐2‐ol derivatives as novel triple reuptake inhibitors. Bulletin of the Korean Chemical Society, 44(7), 596-599. View Source
- [2] Gupta, S., Pandey, G., Rahuja, N., Srivastava, A. K., & Saxena, A. K. (2010). Design, synthesis and docking studies on phenoxy-3-piperazin-1-yl-propan-2-ol derivatives as protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5732-5734. View Source
